3-(Furan-2-yl)-3-phenylpropan-1-amine
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Overview
Description
3-(Furan-2-yl)-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Domino Sequence Synthesis of Furans : A novel metal-free, three-component domino reaction creates furan derivatives efficiently, involving 3-phenylpropiolaldehyde and aromatic amine or aliphatic acid. This method provides facile access to bioactive furans, showcasing a general approach for constructing C–O and C–N bonds (Guo et al., 2016).
- Transformation to Prop-2-en-1-ones : Oxidative dearomatization followed by cyclization transforms 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones into prop-2-en-1-ones. This process is linked to the Paal–Knorr synthesis, involving a shift in the double bond and the formation of a conjugated system (Shcherbakov et al., 2021).
Chemical Properties and Reactions
- Gold-Catalyzed Coupling Reactions : A gold(III)-catalyzed three-component coupling reaction selectively forms various furan derivatives. This involves phenylglyoxal derivatives, secondary amines, and terminal alkynes, leading to a furan core through cyclization (Li et al., 2013).
- Production of Furan-Derived Amines : A simple and efficient method produces furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, directly from furfural using a Ru/C catalyst. This process emphasizes cost-efficiency and sustainability (Jiang et al., 2020).
Pharmacological Aspects
- Synthesis of Novel Derivatives for Pharmacological Evaluation : New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, highlighting the potential pharmacological applications of furan derivatives (Kumar et al., 2017).
Other Applications
- Silicon Complex Synthesis : 2-Furancarbinol reacts with various silicon compounds, leading to new silicon complexes. This demonstrates the versatility of furan compounds in creating novel materials with potential applications in various fields (Singh et al., 2013).
Future Directions
The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
It’s known that the compound is synthesized through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . The corresponding O,C-diprotonated forms of the starting furan acids and esters are considered reactive electrophilic species in these transformations .
Biochemical Pathways
The compound’s synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in brønsted superacid tfoh . This suggests that the compound may interact with biochemical pathways involving these substances.
Result of Action
Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans, as well as against escherichia coli and staphylococcus aureus .
Action Environment
The synthesis of similar compounds has been successfully carried out under the action of alcl3 , suggesting that the compound’s action may be influenced by the presence of certain chemicals in the environment.
Properties
IUPAC Name |
3-(furan-2-yl)-3-phenylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZRFMKKTZNLNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389887 |
Source
|
Record name | 3-Furan-2-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374910-04-0 |
Source
|
Record name | 3-Furan-2-yl-3-phenyl-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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